molecular formula C18H16N4 B14331294 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile CAS No. 101722-12-7

4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile

Cat. No.: B14331294
CAS No.: 101722-12-7
M. Wt: 288.3 g/mol
InChI Key: RLQAJUVIPVAGHR-UHFFFAOYSA-N
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Description

4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile is an organic compound with the molecular formula C18H16N4. It is a derivative of piperazine, a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile typically involves the reaction of piperazine with 4-fluorobenzonitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Piperazine and 4-fluorobenzonitrile.

    Reaction Conditions: The reaction is typically conducted in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

    Product Isolation: The product is isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

101722-12-7

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

4-[4-(4-cyanophenyl)piperazin-1-yl]benzonitrile

InChI

InChI=1S/C18H16N4/c19-13-15-1-5-17(6-2-15)21-9-11-22(12-10-21)18-7-3-16(14-20)4-8-18/h1-8H,9-12H2

InChI Key

RLQAJUVIPVAGHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N

Origin of Product

United States

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